Cas no 2680850-99-9 (1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid)

1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative featuring a reactive allyloxycarbonyl (Alloc) protected amine group. This compound is of interest in synthetic and medicinal chemistry due to its versatile functional groups, enabling further derivatization. The fluorine substituent enhances metabolic stability and binding affinity in target interactions, while the cyclopropane ring contributes to conformational rigidity. The Alloc group allows for selective deprotection under mild conditions, making it useful in peptide and polymer synthesis. Its structural features make it a valuable intermediate for developing pharmaceuticals, agrochemicals, and advanced materials. The compound's well-defined reactivity profile ensures reproducibility in complex synthetic pathways.
1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid structure
2680850-99-9 structure
Product Name:1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid
CAS No:2680850-99-9
MF:C14H14FNO4
MW:279.263667583466
CID:6019841
PubChem ID:165914465
Update Time:2025-10-17

1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680850-99-9
    • EN300-28285596
    • 1-(2-fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid
    • 1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid
    • Inchi: 1S/C14H14FNO4/c1-2-7-20-13(19)16-9-3-4-10(11(15)8-9)14(5-6-14)12(17)18/h2-4,8H,1,5-7H2,(H,16,19)(H,17,18)
    • InChI Key: KMCRMKMZXPEIJI-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1(C(=O)O)CC1)NC(=O)OCC=C

Computed Properties

  • Exact Mass: 279.09068609g/mol
  • Monoisotopic Mass: 279.09068609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 75.6Ų

1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid Pricemore >>

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1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid Related Literature

Additional information on 1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid

1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid: A Comprehensive Overview

The compound 1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid, identified by the CAS registry number 2680850-99-9, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure, which combines a cyclopropane ring, a fluorinated aromatic ring, and a propenoyl group. Recent studies have highlighted its role in drug discovery and material science, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is characterized by a cyclopropane ring attached to a carboxylic acid group. The aromatic ring contains a fluorine atom at the 2-position and an amino group substituted with a propenoyl moiety at the 4-position. This arrangement creates a molecule with both hydrophobic and hydrophilic regions, which can influence its solubility, stability, and interactions with biological systems. The presence of the cyclopropane ring introduces strain into the molecule, potentially enhancing its reactivity in certain chemical reactions.

Recent research has focused on the synthesis and characterization of this compound. Scientists have explored various synthetic pathways to efficiently construct the molecule, including methods involving Suzuki coupling, Stille coupling, and other cross-coupling reactions. These studies have not only improved the yield and purity of the compound but also provided insights into its intermediates, which may have applications in other areas of organic chemistry.

The biological activity of 1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid has been investigated in several recent studies. It has been shown to exhibit potential as an inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for drug development. Additionally, its ability to interact with specific receptors has been explored, suggesting its potential role in modulating cellular signaling processes.

In terms of applications, this compound has been considered for use in materials science due to its unique electronic properties. The combination of fluorine atoms and conjugated systems within the molecule makes it suitable for applications in optoelectronics and advanced materials. Researchers have also explored its use as a precursor for more complex molecules with tailored properties.

The environmental impact and safety profile of this compound are areas that require further investigation. While initial studies suggest that it is not inherently hazardous under normal conditions, comprehensive toxicological and ecotoxicological assessments are necessary to ensure its safe handling and use in industrial and research settings.

In conclusion, 1-(2-Fluoro-4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)cyclopropane-1-carboxylic acid (CAS No: 2680850-99-) represents a promising molecule with diverse applications across multiple disciplines. Its unique structure, coupled with recent advances in synthesis and characterization techniques, positions it as a valuable tool for researchers seeking innovative solutions in chemistry and pharmacology.

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